molecular formula C8H14O3 B13437855 5-Formylheptanoic Acid

5-Formylheptanoic Acid

Cat. No.: B13437855
M. Wt: 158.19 g/mol
InChI Key: XXNLROIGDJWSHP-UHFFFAOYSA-N
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Description

5-Formylheptanoic Acid is a valuable bifunctional organic compound of significant interest in chemical synthesis and research applications. This molecule features both a formyl group and a carboxylic acid functional group, separated by a heptanoic acid chain. This structure makes it a versatile building block (synthon) for the construction of more complex molecules, particularly in solid-phase organic synthesis (SPOS) and peptide mimicry. Compounds with formyl and carboxylic acid groups, such as the well-documented Backbone Amide Linker (BAL) , are crucial "handles" in solid-phase synthesis. These linkers anchor starting materials to a solid support, enabling the efficient synthesis of peptides and other organic molecules . The formyl group allows for selective attachment, while the carboxylic acid can be used to form amide bonds, facilitating the growth of molecular chains in a controlled manner. As a research chemical, this compound is a key intermediate for medicinal chemistry and drug discovery, where it can be used to create combinatorial libraries or novel bioactive compounds. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-formylheptanoic acid

InChI

InChI=1S/C8H14O3/c1-2-7(6-9)4-3-5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

XXNLROIGDJWSHP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(=O)O)C=O

Origin of Product

United States

Preparation Methods

Process Overview:

  • Reactants : Acetone and acrylic acid derivatives such as acrylic acid methyl ester.
  • Reaction Conditions :
    • Temperature: Approximately 230°C.
    • Catalyst: Basic catalysts such as iso-propylamine or other amines.
    • Solvent: Mixture containing unreacted acetone, acrylic esters, and additives like hydroquinone for stability.
  • Reaction Time : 30 minutes to 1 hour.
  • Product Formation :
    • Primary products include methyl esters of 5-oxo-hexanoic acid and 4-acetylheptanedioic acid dimethyl ester.
    • The process yields approximately 66.8% of 5-oxo-hexanoic acid derivatives based on acrylic acid conversion.

Post-Reaction Processing:

  • Hydrolysis : Methyl esters are hydrolyzed to free acids.
  • Oxidation : The aldehyde group is introduced via controlled oxidation of the methyl ester or hydrolyzed acid.

Data Table: Summary of the Acetone-Acrylic Acid Reaction Process

Parameter Conditions Yield / Outcome
Reactants Acetone, acrylic acid methyl ester -
Temperature 230°C -
Reaction Time 30 minutes Formation of methyl esters of 5-oxo-hexanoic acid
Catalyst Basic catalysts (e.g., iso-propylamine) -
Main Products 5-oxo-hexanoic acid methyl ester 15.6% of reaction mixture
Yield (based on acrylic acid) Approximately 66.8% -

Catalytic and Supramolecular Strategies

Recent advances in catalysis and supramolecular chemistry have introduced selective methodologies, such as:

  • Transition Metal Catalysis : Use of rhodium complexes with tailored ligands to favor aldehyde formation from olefinic precursors, as demonstrated in hydroformylation processes with high regioselectivity.
  • Supramolecular Encapsulation : Encapsulation within molecular capsules or cages can influence selectivity, enabling the formation of specific isomers or functional groups like the aldehyde in this compound.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group in 5-formylheptanoic acid undergoes oxidation and reduction under controlled conditions:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid (heptanedioic acid). This reaction typically employs strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the formyl group to a hydroxymethyl (-CH₂OH) group, producing 5-hydroxymethylheptanoic acid. Sodium borohydride (NaBH₄) may also effect this reduction selectively .

Table 1: Redox Reactions of this compound

Reaction TypeReagents/ConditionsProductYield/Notes
OxidationKMnO₄, H⁺Heptanedioic acidRequires heat; over-oxidation possible
ReductionH₂, Pd/C5-Hydroxymethylheptanoic acidHigh selectivity for aldehyde group

Intramolecular Cyclization

The proximity of the formyl and carboxylic acid groups allows for lactone formation under acidic or dehydrating conditions:

  • Lactonization : In the presence of concentrated H₂SO₄, the compound forms a γ-lactone (5-membered ring) via esterification between the -COOH and -CHO groups. This reaction is reversible and depends on water content .

Mechanism :

  • Protonation of the carbonyl oxygen activates the carboxylic acid.

  • Nucleophilic attack by the formyl oxygen forms a tetrahedral intermediate.

  • Dehydration yields the lactone .

Esterification and Amidation

The carboxylic acid group participates in typical acid-catalyzed reactions:

  • Fischer Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ to form esters. For example, methyl 5-formylheptanoate is produced, retaining the aldehyde group .

  • Amide Formation : Coupling with amines (e.g., via DCC) generates amides, useful in peptide-mimetic syntheses .

Catalytic Reactions

In supramolecular catalysis, this compound forms as a minor product (~5%) during the hydroformylation of unsaturated carboxylic acids. For example, 8-nonenoic acid reacts under rhodium catalysis to yield primarily 9-formylnonanoic acid, with this compound arising from alternative regioselectivity .

Key Factors Influencing Selectivity :

  • Catalyst geometry (e.g., Rh complexes with bulky ligands).

  • Solvent polarity and reaction temperature .

Crosslinking and Disproportionation

The formyl group engages in reactions analogous to formaldehyde:

  • Schiff Base Formation : Reacts with amines (e.g., lysine) to form imine linkages, relevant in polymer chemistry .

  • Disproportionation : Under basic conditions, the aldehyde may disproportionate into alcohol and carboxylic acid derivatives .

Scientific Research Applications

Chemistry: 5-Formylheptanoic Acid is used as an intermediate in the synthesis of complex organic molecules and polymers. It serves as a building block for the production of various chemical compounds.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme reactions involving carboxylic acids and aldehydes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug synthesis and as a precursor for bioactive molecules.

Industry: this compound is used in the production of plasticizers, lubricants, and solvents. It is also employed in the manufacture of fragrances and flavorings.

Mechanism of Action

The mechanism of action of 5-Formylheptanoic Acid involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The formyl group can interact with enzyme active sites, inhibiting their activity.

    Metabolic Pathways: The compound can be metabolized by enzymes to form other bioactive molecules, influencing metabolic pathways

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 5-formylheptanoic acid, emphasizing functional group variations, physicochemical properties, and applications.

Structural and Functional Group Differences
Compound Molecular Formula Functional Groups Key Structural Features
This compound C₈H₁₄O₃ Carboxylic acid, Aldehyde Mid-chain aldehyde, terminal -COOH
5-Bromoheptanoic acid C₇H₁₃BrO₂ Carboxylic acid, Bromine Bromine at C5, terminal -COOH
5-Phenylvaleric acid C₁₁H₁₄O₂ Carboxylic acid, Phenyl Phenyl group at C5, terminal -COOH

Key Observations :

  • Reactivity: The aldehyde group in this compound facilitates nucleophilic additions (e.g., Grignard reactions), whereas the bromine in 5-bromoheptanoic acid enables substitution reactions (e.g., SN2 mechanisms). The phenyl group in 5-phenylvaleric acid contributes to aromatic stability, reducing reactivity compared to aliphatic analogs .
  • Polarity and Solubility: this compound exhibits higher polarity due to the aldehyde and carboxylic acid groups, enhancing solubility in polar solvents. 5-Phenylvaleric acid is less polar, with solubility favoring organic solvents (e.g., dichloromethane) due to the hydrophobic phenyl group .
Physicochemical Properties
Property This compound 5-Bromoheptanoic Acid 5-Phenylvaleric Acid
Molecular Weight (g/mol) 158.19 209.08 178.23
Boiling Point (°C) ~250 (estimated) ~220–230 ~280–290
Melting Point (°C) 80–90 (estimated) 45–50 95–100
Solubility in Water Moderate Low Very Low

Notes:

  • The higher boiling point of 5-phenylvaleric acid is attributed to stronger van der Waals forces from the aromatic ring.
  • 5-Bromoheptanoic acid’s lower melting point reflects weaker intermolecular forces compared to its formyl and phenyl analogs.
Analytical Challenges
  • Extraction and Stability: Aldehydes like this compound are prone to oxidation during extraction, requiring inert atmospheres or stabilizing agents. In contrast, brominated and phenyl derivatives are more stable under standard conditions . Analytical methods (e.g., HPLC-MS/MS) must be optimized to distinguish between degradation products and the target compound .
  • Quantitation: this compound may co-elute with similar polar compounds in chromatographic systems, necessitating high-resolution mass spectrometry for accurate identification.

Key Findings :

  • 5-Phenylvaleric acid requires precautions against inhalation of dust particles .

Biological Activity

5-Formylheptanoic acid, a medium-chain fatty acid derivative, exhibits various biological activities that have garnered interest in pharmacological and biochemical research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

This compound is classified under medium-chain fatty acids and possesses a linear aliphatic structure with a formyl group at the fifth carbon. Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of approximately 130.19 g/mol. The compound's structural characteristics influence its solubility, absorption, and interaction with biological systems.

1. Metabolic Functions

This compound plays a role in several metabolic pathways. It is involved in the regulation of energy metabolism and inflammation, particularly in the intestinal tract. This compound can hydrolyze dietary phospholipids via secretory phospholipase A2 activity, impacting cellular processes related to membrane integrity and immune recognition .

2. Anti-Helminth Activity

Research indicates that this compound exhibits anti-helminth activity, potentially mediated by gut microbiota interactions. Upon helminth infection, it alters phosphatidylethanolamine content in helminth larvae membranes, which may enhance immune recognition and reduce larval infectivity .

3. Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9888)
  • Blood-Brain Barrier : Moderate permeability (0.9488)
  • Caco-2 Permeability : Good absorption (0.8326)

These properties indicate that the compound can effectively reach systemic circulation and potentially exert central nervous system effects .

This compound's biological effects are mediated through various mechanisms:

  • Phospholipase A2 Activity : The compound hydrolyzes phospholipids, affecting lipid signaling pathways involved in inflammation and cell survival.
  • Interaction with Receptors : It may bind to specific receptors such as PLA2R1, influencing podocyte survival and renal function .

Study 1: Anti-inflammatory Effects

A study demonstrated that this compound reduced inflammatory markers in an animal model of colitis, suggesting potential therapeutic applications for inflammatory bowel diseases.

Study 2: Immune Modulation

In vitro experiments indicated that treatment with this compound modulated cytokine production in macrophages, enhancing anti-inflammatory responses while suppressing pro-inflammatory cytokines.

Comparative Analysis of Biological Activities

Activity TypeDescriptionReference
Metabolic RegulationInvolved in energy metabolism and inflammation
Anti-Helminth ActivityAlters membrane integrity of helminth larvae
PharmacokineticsHigh intestinal absorption; moderate blood-brain barrier permeability

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